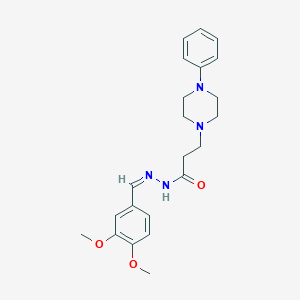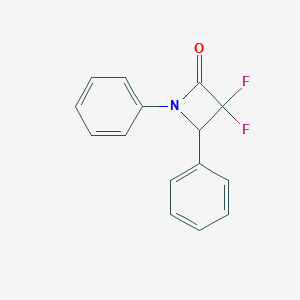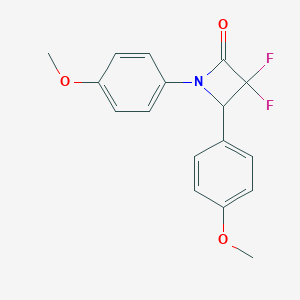![molecular formula C23H28ClN2O5P B380395 BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE](/img/structure/B380395.png)
BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a quinoline core substituted with chloro, methoxy, and amino groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-6-methoxy-2-quinolinecarboxaldehyde with 4-methoxyaniline, followed by phosphorylation using diisopropyl phosphite. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinoline carboxylic acids, while substitution of the chloro group may result in various quinoline derivatives.
Scientific Research Applications
BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE:
Other Quinoline Derivatives: Compounds like 3-chloro-6-methoxyquinoline and 4-methoxyphenylaminoquinoline share structural similarities but differ in their functional groups and reactivity.
Uniqueness
This compound stands out due to its combination of chloro, methoxy, and amino groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H28ClN2O5P |
|---|---|
Molecular Weight |
478.9g/mol |
IUPAC Name |
3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C23H28ClN2O5P/c1-14(2)30-32(27,31-15(3)4)23-21(24)22(25-16-7-9-17(28-5)10-8-16)19-13-18(29-6)11-12-20(19)26-23/h7-15H,1-6H3,(H,25,26) |
InChI Key |
FJIMAJVPSVCTPK-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(C1=NC2=C(C=C(C=C2)OC)C(=C1Cl)NC3=CC=C(C=C3)OC)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(C1=NC2=C(C=C(C=C2)OC)C(=C1Cl)NC3=CC=C(C=C3)OC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380314.png)
![2-[(1-{3-[(3,4-DIMETHOXYBENZYL)OXY]-2-HYDROXYPROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B380315.png)
![METHYL 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]BENZOATE](/img/structure/B380316.png)
![6-oxo-N'-[1-(3-pyridinyl)ethylidene]-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B380317.png)
![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B380322.png)
![N-(3-hydroxypropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380323.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B380324.png)
![N-(2-hydroxyethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380326.png)
![Ethyl 2-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B380327.png)
![2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B380328.png)



